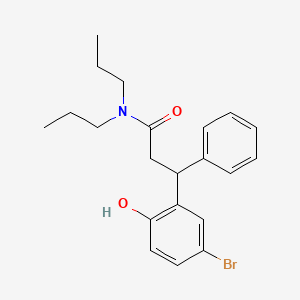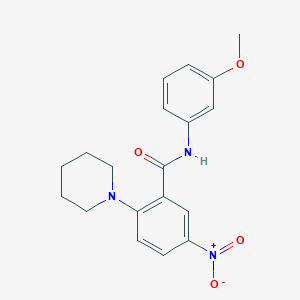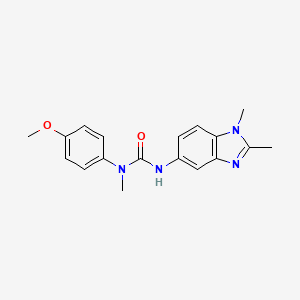
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide
Übersicht
Beschreibung
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide, also known as BRDPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells. Additionally, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB. These effects are mediated through the inhibition of HDAC activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is that it has been shown to have a high degree of selectivity for HDAC inhibition, making it a potentially safer alternative to other HDAC inhibitors that have been associated with toxicity. However, one limitation of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide is that it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide could focus on its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further investigation into its anti-inflammatory properties could lead to the development of novel treatments for inflammatory diseases. Finally, research could focus on optimizing the synthesis method for 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide to improve yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2/c1-3-12-23(13-4-2)21(25)15-18(16-8-6-5-7-9-16)19-14-17(22)10-11-20(19)24/h5-11,14,18,24H,3-4,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFMSSBEKQTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N,N-dipropylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide trifluoroacetate](/img/structure/B4070547.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070554.png)

![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)
![6-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070634.png)
![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)